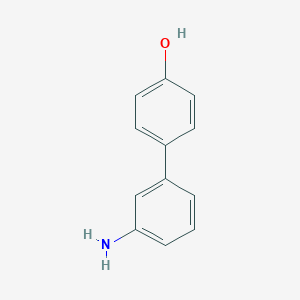

4-(3-Aminophenyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUGPMFSEHZORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373341 | |

| Record name | 4-(3-aminophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107865-00-9 | |

| Record name | 4-(3-aminophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for Biphenyl-Amine-Phenol Scaffolds

The synthesis of biphenyl (B1667301) structures bearing both amine and phenol (B47542) functionalities relies on well-established organic reactions. These methods typically involve the formation of the aryl-aryl bond followed or preceded by the introduction and manipulation of the nitrogen and oxygen-containing groups.

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biphenyl derivatives. researchgate.net The Suzuki-Miyaura coupling is a particularly prominent method, involving the reaction of an organoboron species with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For the synthesis of 4-(3-aminophenyl)phenol, this could involve coupling a suitably protected aminophenylboronic acid derivative with a protected hydroxyphenyl halide, or vice versa. The choice of protecting groups for the amino and hydroxyl functions is crucial to prevent side reactions and ensure compatibility with the reaction conditions.

The general scheme for a Suzuki-Miyaura reaction is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| R¹-X (Organohalide) | R²-B(OR)₂ (Boronic acid or ester) | Palladium Complex (e.g., Pd(PPh₃)₄) | (e.g., K₂CO₃, Cs₂CO₃) | R¹-R² |

Other notable cross-coupling reactions for aryl-aryl bond formation include the Stille, Negishi, and Ullmann reactions. researchgate.netrsc.org The Stille coupling utilizes organotin compounds, while the Negishi coupling employs organozinc reagents. rsc.org The Ullmann reaction typically involves the copper-mediated coupling of two aryl halides. researchgate.net The selection of a specific cross-coupling method often depends on factors such as substrate scope, functional group tolerance, and the availability of starting materials.

Reduction Strategies for Nitro-Biphenyl Precursors

A common and effective strategy for introducing an amino group onto a biphenyl scaffold is through the reduction of a corresponding nitro-biphenyl precursor. This approach often begins with the synthesis of a nitrobiphenyl derivative, which can then be selectively reduced to the desired amine.

For instance, 4-hydroxy-3'-nitrobiphenyl can be synthesized and subsequently reduced to yield this compound. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a widely used and efficient method. prepchem.comresearchgate.netgoogle.com Other reducing systems include metals such as tin or iron in acidic media. The reduction of nitrophenols is a well-documented process in chemical synthesis. nih.gov

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Ethanol or Ethyl Acetate (B1210297) solvent, room temperature to moderate heat | High efficiency and clean reaction. prepchem.comresearchgate.net |

| Sn, HCl | Aqueous acidic conditions | Classic method, may require careful workup. |

| Fe, HCl/NH₄Cl | Aqueous or alcoholic solvents | Often used in industrial settings. |

| NaBH₄ with a catalyst | Various catalysts can be used, including palladium. mdpi.com | Milder conditions may be possible. |

Multi-Step Synthesis from Substituted Aromatic Building Blocks

The synthesis of this compound can also be achieved through a multi-step sequence starting from readily available substituted aromatic compounds. researchgate.netuobaghdad.edu.iqthieme-connect.com This approach allows for the careful and controlled introduction of the required functional groups.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. This includes the application of green chemistry principles and the development of novel catalyst systems.

Green Chemistry Principles in the Synthesis of this compound

The twelve principles of green chemistry provide a framework for designing chemical syntheses that are safer, more efficient, and less harmful to the environment. royalsocietypublishing.org In the context of synthesizing this compound, several of these principles can be applied.

The use of renewable feedstocks, such as those derived from biomass, is a key aspect of green chemistry. mdpi.com While the direct synthesis from such sources may still be under development, the use of greener solvents, such as water or supercritical fluids, in established reactions like the Suzuki coupling is an area of active research. wikipedia.org Furthermore, designing syntheses that are atom-economical, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product, helps to minimize waste. royalsocietypublishing.org Catalytic reactions are inherently greener than stoichiometric ones as they reduce the amount of reagents required. royalsocietypublishing.org

Catalyst Systems for Selective Transformations (e.g., Brønsted Acidic Ionic Liquids)

The development of novel catalyst systems is crucial for improving the efficiency and selectivity of synthetic transformations. Brønsted acidic ionic liquids (BAILs) have emerged as promising catalysts for a variety of organic reactions. rsc.org These are ionic liquids that possess a proton-donating site, allowing them to act as acid catalysts. mdpi.comajol.info

BAILs offer several advantages, including low volatility, thermal stability, and the potential for recyclability, which aligns with the principles of green chemistry. They have been successfully employed in reactions such as Friedel-Crafts alkylations and esterifications. rsc.org In the synthesis of biphenyl-amine-phenol scaffolds, a BAIL could potentially be used to catalyze the formation of the aryl-aryl bond or to facilitate other key steps in the synthetic sequence under milder, solvent-free conditions. acs.org Research into the application of BAILs for the synthesis of complex molecules like this compound is an ongoing area of investigation.

Chemo- and Regioselective Functionalization of the Biphenyl Core

The biphenyl core of this compound presents a complex yet intriguing substrate for functionalization due to the presence of two distinct activating groups: an amino group and a hydroxyl group. Both are ortho-, para-directing for electrophilic aromatic substitution (SEAr), but their placement on separate rings (a 1,3'-substitution pattern) leads to nuanced regiochemical outcomes.

Direct C-H functionalization of such bifunctional biaryls is challenging, often requiring catalyst control to achieve selectivity. The hydroxyl-bearing ring is highly activated, with the positions ortho to the hydroxyl group (C3' and C5') being particularly susceptible to electrophilic attack. The amino-bearing ring is also activated, primarily at the C2, C4, and C6 positions.

Halogenation: Catalyst-controlled regioselective halogenation offers a viable strategy for functionalizing the core. For instance, methods developed for the ortho-selective chlorination of phenols and anilines, which utilize Lewis basic selenoether or bis-thiourea catalysts, could foreseeably be applied. researchgate.net These catalysts operate by forming a complex with the electrophilic halogen source (e.g., N-chlorosuccinimide) and delivering it specifically to the ortho position of the coordinating functional group (the phenol or aniline). researchgate.net In the case of this compound, selective functionalization would depend on the relative coordinating ability of the amine versus the phenol and the specific catalytic system employed.

Enzymatic Functionalization: Flavin-dependent halogenases (FDHs) have been engineered to perform site- and atroposelective halogenation on complex biaryl structures, such as 3-(3'-aminophenyl)-4(3H)-quinazolinones. researchgate.net These biocatalysts can introduce halogen atoms at specific positions on the aminophenyl ring, demonstrating that highly selective C-H functionalization is achievable. researchgate.net This approach highlights the potential for enzymatic methods to overcome the inherent challenges of mixed directing group effects in chemical synthesis.

Synthesis of Advanced Derivatives and Structural Analogs of this compound

The amine and hydroxyl functionalities serve as primary handles for the synthesis of a wide array of advanced derivatives and for the incorporation of the biphenyl scaffold into larger, more complex molecular systems.

Derivatization via Amine Functionality (e.g., Schiff Bases)

The primary amino group is a versatile nucleophile, readily participating in condensation and cyclization reactions.

Schiff Base Formation: A common derivatization method is the condensation of the primary amine with various aldehydes to form imines, or Schiff bases. bhu.ac.in This reaction is typically carried out by refluxing equimolar amounts of the aminophenylphenol and the desired aldehyde in a suitable solvent like ethanol. bhu.ac.in These derivatives are valuable in coordination chemistry and as intermediates for further synthesis. While direct examples with this compound are specific to proprietary research, the synthesis is analogous to that performed with other aminobiphenyls and aminophenols. bhu.ac.inumich.edu

Interactive Data Table: Synthesis of Schiff Bases from Primary Amines and Aldehydes

| Amine Substrate (Analog) | Aldehyde | Conditions | Product Type | Reference |

| 3-Aminobenzanthrone | Heterocyclic Aldehydes | Ethanol, Reflux | Heterocyclic Imines | bhu.ac.in |

| 4'-Aminobiphenyl-4-carbonilide | Cholesteryl Aldehyde | Reflux | Liquid Crystal Imines | umich.edu |

| 2-Amino-2-methyl-1,3-propanediol | Aromatic Aldehydes | Piperidine catalyst | Imines & Dioxanes | rsc.org |

Pyrrole (B145914) Synthesis: The amine functionality can be used to construct heterocyclic rings. The Paal-Knorr synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound, is a classic method for forming pyrroles. chem960.comacs.org Research has shown that the 3-aminophenyl group can undergo a facile Paal-Knorr reaction with 2,5-hexanedione (B30556) to generate a pyrrole-substituted derivative in excellent yield. researchgate.net This reaction proceeds under mild, often acidic, conditions and provides a direct route to incorporate the this compound motif into N-aryl pyrrole structures. researchgate.netnih.gov

Derivatization via Phenolic Hydroxyl Group

The phenolic hydroxyl group can be functionalized through reactions like alkylation and acylation. However, the presence of the nucleophilic amino group necessitates chemoselective strategies to avoid competing N-functionalization.

Selective O-Alkylation: A robust method for the selective O-alkylation of aminophenols involves a three-step protection-alkylation-deprotection sequence. researchgate.netumich.edu

Protection: The amino group is first protected by reacting it with benzaldehyde (B42025) to form a Schiff base (imine).

Alkylation: The hydroxyl group of the resulting N-benzylideneaminophenol is then alkylated using an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base like potassium carbonate.

Deprotection: The imine is subsequently hydrolyzed with acid (e.g., HCl) to regenerate the free amino group, yielding the desired O-alkylated aminophenol (alkoxyaniline) with high selectivity and in good yields. researchgate.netumich.edu

Selective Acylation: Conversely, selective N-acylation can be achieved while leaving the phenolic hydroxyl group untouched. Performing the acylation of aminophenols with anhydrides (e.g., acetic anhydride) in an aqueous medium using sodium bicarbonate preferentially yields the N-acylated product (amide). semanticscholar.orgresearchgate.net This selectivity is crucial for producing compounds like paracetamol from 4-aminophenol (B1666318) and demonstrates a practical method to direct the reaction away from the hydroxyl group. semanticscholar.org Under different conditions, such as those used in the Fries rearrangement (e.g., presence of AlCl₃), an O-acylated product (aryl ester) can rearrange to a C-acylated product (aryl ketone), highlighting the diverse reactivity pathways available.

Incorporation into Larger Molecular Architectures (e.g., Triarylmethanes, Pyridine (B92270) Derivatives)

The bifunctional nature of this compound makes it an excellent building block for constructing larger, multi-aryl systems.

Triarylmethanes: Triarylmethane dyes and materials are traditionally synthesized via the Friedel-Crafts reaction. sioc-journal.cn Aniline (B41778) and phenol derivatives can react with aromatic aldehydes in the presence of an acid catalyst to form triarylmethanes. nih.gov A Brønsted acidic ionic liquid has been shown to be a powerful, solvent-free catalyst for this transformation, allowing various anilines and phenols to react with aldehydes to produce triarylmethanes in good to excellent yields. rsc.orgnih.govresearchgate.net For example, the reaction of anilines with 4-hydroxybenzaldehyde (B117250) can produce compounds like 4-(bis(4-aminophenyl)methyl)phenol. nih.govrsc.org By analogy, this compound could serve as the nucleophilic arene, reacting with benzaldehydes to form complex, unsymmetrical triarylmethane structures.

Pyridine and Quinoline Derivatives: The amino group of this compound can be utilized in classic heterocyclic syntheses. The Doebner-von Miller reaction is a powerful method for synthesizing quinolines (fused pyridine systems) by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgslideshare.net This reaction proceeds via a conjugate addition of the aniline, followed by cyclization and aromatization. wikipedia.org Applying this reaction to this compound would lead to the formation of quinoline-substituted phenols, effectively incorporating the parent molecule into a new heterocyclic architecture. This method is highly versatile, though initial trials with some substituted aminophenols have proven challenging, indicating that reaction conditions may need careful optimization. scispace.com

Advanced Spectroscopic and Structural Elucidation

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are fundamental in confirming the identity and purity of 4-(3-Aminophenyl)phenol. These techniques provide detailed information about the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the aromatic protons of this compound appear in the range of δ 6.8–7.2 ppm. The proton of the hydroxyl group gives a broad singlet at approximately δ 5.2 ppm. The specific chemical shifts and coupling constants of the aromatic protons provide detailed information about the substitution pattern on the two phenyl rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom in the molecule. The carbon atoms in the phenyl rings typically resonate in the region of 115-160 ppm. For instance, in similar phenolic compounds, the carbon atom attached to the hydroxyl group (C-OH) shows a chemical shift in the downfield region due to the deshielding effect of the oxygen atom. docbrown.info The chemical shifts of the carbon atoms provide evidence for the number of different carbon environments in the molecule. docbrown.info

| ¹H NMR Data | |

| Assignment | Shift (ppm) |

| Aromatic Protons | 6.8-7.2 |

| Hydroxyl Proton | 5.2 (broad singlet) |

| ¹³C NMR Data (in DMSO-d6) | |

| Assignment | Shift (ppm) |

| C1 | 148.30 |

| C2 | 138.38 |

| C3 | 122.61 |

| C4 | 116.81 |

| C5 | 115.19 |

| C6 | 112.90 |

| C7 | 17.47 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation.

The FTIR spectrum of this compound displays several characteristic absorption bands:

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponds to the stretching vibration of the phenolic hydroxyl group, which is often broadened due to hydrogen bonding. udel.edu

N-H Stretching: Primary amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region. udel.edu

Aromatic C-H Stretching: Absorptions for aromatic C-H stretching are typically observed just above 3000 cm⁻¹. vscht.cz

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. vscht.cz

C-O Stretching: The C-O stretching vibration of the phenol (B47542) group is found in the 1200-1275 cm⁻¹ range. udel.edu

| FTIR Data | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3200-3500 (broad) udel.edu |

| N-H Stretch (Amine) | 3300-3500 udel.edu |

| Aromatic C-H Stretch | >3000 vscht.cz |

| Aromatic C=C Stretch | 1400-1600 vscht.cz |

| C-O Stretch (Phenol) | 1200-1275 udel.edu |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular weight of this compound is 185.22 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) is observed at an m/z value corresponding to the molecular weight of the compound. savemyexams.com For this compound, this peak would be at m/z 185. A smaller M+1 peak may also be observed due to the natural abundance of the ¹³C isotope. savemyexams.com The fragmentation pattern provides further structural information. Common fragmentation pathways for aromatic compounds involve the loss of small, stable molecules or radicals. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its chromophoric biphenyl (B1667301) system. The position and intensity of these bands are influenced by the presence of the amino and hydroxyl substituents. For comparison, phenol exhibits absorption maxima around 270 nm. The presence of the aminophenyl group can cause a bathochromic (red) shift in the absorption maxima. In some cases, azo compounds with a fluorophenyl group can shift the absorption to longer wavelengths, around 376 nm.

Solid-State Structural Analysis

Solid-state structural analysis provides precise information about the three-dimensional arrangement of atoms and molecules in the crystalline state.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry and crystal packing of this compound. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (XRD) for Polymorphic Forms and Crystalline Phases

Powder X-ray Diffraction (XRD) is a critical non-destructive analytical technique for the characterization of crystalline solids. In the context of this compound, XRD is instrumental in identifying its solid-state form, including potential polymorphs, which are different crystalline structures of the same compound. americanpharmaceuticalreview.com Different polymorphs can exhibit varied physicochemical properties, such as solubility and stability, making their identification crucial in pharmaceutical and materials science. americanpharmaceuticalreview.comrigaku.com

The fundamental principle of XRD analysis involves directing X-rays onto a powdered sample of the material. The crystalline nature of the substance causes the X-rays to be scattered in a specific, predictable manner, creating a unique diffraction pattern. forcetechnology.com This pattern, often presented as a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase. forcetechnology.com By comparing the experimental diffraction pattern of a this compound sample to reference patterns from databases or those derived from single-crystal X-ray analysis, its specific crystalline phase can be unequivocally identified. rigaku.com

The existence of multiple polymorphic forms is a common phenomenon for pharmaceutical compounds. americanpharmaceuticalreview.comresearchgate.net Should this compound exist in different polymorphic forms, each would produce a distinct XRD pattern due to differences in their crystal lattice arrangements. rigaku.com XRD analysis can therefore confirm the presence of a specific polymorph or identify a mixture of different forms. researchgate.net Furthermore, quantitative phase analysis using methods like the Rietveld refinement can determine the relative proportions of each crystalline phase in a mixed sample. rms-foundation.chmdpi.com While specific XRD data for this compound is not prominently available in public literature, the table below illustrates a hypothetical dataset representing two distinct polymorphs (Form A and Form B), showcasing how differences in peak positions (2θ) and relative intensities would distinguish them.

| Polymorph | Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|---|

| Form A | 12.5 | 7.08 | 100 |

| Form A | 18.8 | 4.72 | 65 |

| Form A | 25.2 | 3.53 | 80 |

| Form B | 10.2 | 8.67 | 90 |

| Form B | 15.5 | 5.71 | 100 |

| Form B | 22.1 | 4.02 | 75 |

Chromatographic and Analytical Methodologies for Purity and Isolation

Chromatographic techniques are indispensable for determining the purity of this compound and for monitoring its synthesis. advancechemjournal.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful and commonly employed methods for these purposes. advancechemjournal.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture with high resolution, accuracy, and sensitivity. advancechemjournal.comopenaccessjournals.com For the quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. advancechemjournal.com In RP-HPLC, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a more polar solvent mixture. advancechemjournal.com

The method involves injecting a dissolved sample of this compound into the HPLC system. The components of the sample are then carried by the mobile phase through the column. Separation is achieved based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. advancechemjournal.com Due to its phenolic and amine functionalities, this compound will have a characteristic retention time under specific conditions (mobile phase composition, flow rate, and temperature), which allows for its identification. openaccessjournals.com

Quantitative analysis is performed by integrating the area of the analyte's peak in the chromatogram and comparing it to a calibration curve constructed from standards of known concentration. nih.gov This allows for the precise determination of the purity of this compound or its concentration in a sample. explorationpub.com A UV-Vis detector is commonly used, set to a wavelength where the analyte exhibits strong absorbance. scirp.org For enhanced sensitivity and selectivity, especially for detecting trace impurities, electrochemical (amperometric) detectors can also be employed. researchgate.netptfarm.pl

The table below outlines typical parameters for an HPLC method suitable for the analysis of aminophenol compounds like this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | nih.gov |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-4) and an organic modifier (e.g., methanol (B129727) or acetonitrile) | nih.govresearchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | nih.gov |

| Detector | UV-Vis at optimal wavelength (e.g., 210-280 nm) or Amperometric Detector | scirp.orgptfarm.plresearchgate.net |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for qualitative analysis, such as monitoring the progress of a chemical reaction and assessing the purity of a compound. libretexts.orgumich.edusigmaaldrich.com It operates on the principle of separation by adsorption. researchgate.net

For monitoring the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically coated with silica (B1680970) gel, a polar stationary phase) at various time intervals. umich.edu The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), which is a solvent or mixture of solvents. operachem.com As the eluent moves up the plate by capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. umich.edu Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf). libretexts.org The progress of the reaction is observed by the disappearance of the starting material spots and the appearance and intensification of the product spot. libretexts.org

For purity assessment, a concentrated solution of the final product is spotted on the plate. A pure compound should ideally appear as a single spot. pharmaknowledgeforum.com The presence of multiple spots indicates impurities. Visualization of the spots is typically achieved under UV light (254 nm), as aromatic compounds like this compound are often UV-active. umich.edursc.org Staining with a developing agent like ninhydrin (B49086) can also be used to specifically visualize amine-containing compounds. operachem.com

| Compound | Hypothetical Rf Value (Ethyl Acetate/Hexane 1:1) | Visualization Method |

|---|---|---|

| Starting Material 1 (e.g., 3-Nitrophenol) | 0.65 | UV Light (254 nm) |

| Starting Material 2 (e.g., an Aminating Agent) | 0.40 | Ninhydrin Stain |

| This compound (Product) | 0.50 | UV Light (254 nm) & Ninhydrin Stain |

| Impurity | 0.20 | UV Light (254 nm) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, such as 4-(3-Aminophenyl)phenol, by solving the Schrödinger equation. These calculations provide insights into the molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of this size. DFT calculations, particularly with hybrid functionals like B3LYP and basis sets such as 6-311G(d,p) or cc-pVDZ, are standard for optimizing molecular geometries and determining stability. eurjchem.comiucr.org

For this compound, the key geometric parameter is the dihedral angle between the two phenyl rings. In substituted biphenyls, this angle is a result of the balance between steric hindrance from the substituents and the electronic effects favoring a planar, conjugated system. acs.org The presence of the amino and hydroxyl groups allows for potential intramolecular hydrogen bonding, which can influence the preferred conformation and planarity of the molecule.

The stability of the molecule can be assessed by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net In aminophenol derivatives, the positions of the electron-donating amino (-NH2) and hydroxyl (-OH) groups significantly influence the HOMO-LUMO gap. researchgate.net Studies on aminophenol isomers show that the relative positions of these groups alter orbital energies and, consequently, the molecule's reactivity and stability. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Ionization Potential (kcal/mol) | O-H Bond Dissociation Energy (kcal/mol) |

|---|---|---|---|---|

| 2-Aminophenol (B121084) | -4.86 | -0.57 | 161.09 | 387.06 |

| 3-Aminophenol (B1664112) | -5.10 | 0.11 | 166.29 | 399.29 |

| 4-Aminophenol (B1666318) | -4.70 | 0.25 | 157.44 | 389.92 |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. acs.org These methods are often used to benchmark DFT results or for systems where electron correlation effects are particularly complex.

For phenol (B47542) derivatives and biphenyls, ab initio calculations have been employed to obtain precise values for properties like bond dissociation energies and torsional potentials. acs.org For instance, high-level ab initio calculations are crucial for accurately predicting the energetics of radical formation, which is key to the antioxidant behavior of phenolic compounds. acs.org While a full ab initio study on this compound is computationally demanding, such methods could provide definitive predictions for its conformational energy landscape and electronic transitions.

Theoretical calculations are invaluable for interpreting experimental vibrational spectra (Infrared and Raman). DFT methods can predict the vibrational frequencies and intensities associated with the normal modes of a molecule. nih.gov For this compound, this would involve calculating the frequencies for key functional group vibrations, such as the O-H stretch of the phenol, the symmetric and asymmetric N-H stretches of the amine, and the various C-C and C-H vibrations within the aromatic rings.

Studies on aminophenols and their derivatives show excellent agreement between DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra, especially after applying a scaling factor to the calculated values to correct for anharmonicity and basis set limitations. mdpi.comscirp.org This computational analysis allows for a definitive assignment of each band in the experimental spectrum to a specific molecular motion. nih.gov

| Vibrational Mode | Typical Calculated Range (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) stretch | ~3340 | Stretching of the phenolic hydroxyl group. mdpi.com |

| ν(N-H) stretch | ~3280 | Stretching of the amine N-H bonds. mdpi.com |

| ν(C=C) aromatic | 1680 - 1440 | Stretching vibrations within the phenyl rings. scirp.org |

| ν(C-N) stretch | ~1235 | Stretching of the carbon-nitrogen bond. mdpi.comscirp.org |

| ν(C-O) stretch | ~1090 | Stretching of the carbon-oxygen bond. mdpi.com |

Ab Initio Methods for High-Accuracy Predictions

Molecular Interactions and Properties

Beyond structure and stability, computational methods can explore the subtle electronic interactions within the molecule and its response to external environments, such as solvents.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer and intramolecular electronic interactions. icm.edu.pl It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the π-systems of the aromatic rings.

The properties of a molecule can be significantly altered by its environment. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on molecular properties. innovareacademics.in For polar molecules like this compound, moving from a non-polar to a polar solvent is expected to influence its dipole moment, polarizability (α), and hyperpolarizability (β).

Studies on similar molecules consistently show that the dipole moment increases in solvents with a higher dielectric constant. innovareacademics.inacs.org This is due to the stabilization of the molecule's charge separation by the polar solvent environment. Similarly, polarizability and hyperpolarizability, which are measures of the molecule's response to an external electric field, are also sensitive to solvent polarity. eurjchem.comacs.org An increase in these values with solvent polarity often indicates enhanced nonlinear optical (NLO) properties, as the solvent can stabilize charge-transfer excited states. innovareacademics.inscielo.org.co

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 6.45 |

| n-Hexane | 1.88 | 8.28 |

| Chloroform | 4.81 | 9.49 |

| Methanol (B129727) | 32.6 | 10.41 |

| Water | 78.4 | 10.53 |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-Aminophenol |

| 3-Aminophenol |

| 4-Aminophenol |

| Biphenyl (B1667301) |

| Phenol |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are critical determinants of its physical properties and biological interactions. Conformational analysis, a branch of theoretical chemistry, investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energies. fiveable.me For this compound, the most significant degree of conformational freedom arises from the rotation around the single carbon-carbon bond connecting the two phenyl rings.

A Potential Energy Surface (PES) is a theoretical construct that maps the potential energy of a molecule as a function of its geometric parameters. libretexts.org For this compound, a one-dimensional PES can be generated by calculating the molecule's energy at incremental rotations around the central C-C bond's dihedral angle. This process reveals the molecule's most stable conformations (energy minima) and the energy barriers required to transition between them (energy maxima). libretexts.org

The resulting landscape typically shows that planar or near-planar conformations are energetically unfavorable due to steric hindrance between hydrogen atoms on the adjacent rings. The most stable conformers (ground states) are usually those where the two rings are twisted relative to each other. Computational studies on analogous bi-aryl compounds have calculated the energy barrier for the conformational relaxation around the inter-ring C-C bond to be approximately 20 kJ/mol. researchgate.net This value is significant enough to suggest that distinct, non-planar conformers can exist and be stable at room temperature. researchgate.net The precise angles of the energy minima and the heights of the rotational barriers are determined by a delicate balance of steric repulsion and electronic effects, such as conjugation between the rings. Methods like Density Functional Theory (DFT) are commonly employed to perform these calculations and generate the PES. researchgate.netbohrium.com

Structure-Activity/Property Relationship Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry and materials science. They aim to understand how the chemical structure of a compound influences its biological activity or physical properties. Computational modeling plays a pivotal role in predicting these relationships and guiding the design of new molecules.

Computational design leverages SAR principles to rationally modify a lead compound, such as this compound, to enhance a specific characteristic, be it therapeutic efficacy, selectivity, or a particular material property. By making systematic in-silico modifications—such as adding, removing, or replacing functional groups—researchers can predict the impact on the molecule's properties before undertaking synthetic efforts.

For instance, research on derivatives of structurally related aminophenols and anilines demonstrates this principle effectively. In one study focusing on novel HIV-1 capsid inhibitors, derivatives based on a scaffold containing a meta-substituted aniline (B41778) ring were synthesized and evaluated. nih.gov Computational analysis and subsequent experimental validation revealed clear SAR trends. The unsubstituted aniline derivative (analogous to the core of this compound) showed potent activity. nih.gov However, when the amino group was acylated with acetyl (CH₃CO-) or benzoyl (PhCO-) groups, the antiviral activity markedly decreased, indicating that a free or specific type of substituted amino group is crucial for the desired biological function in that context. nih.gov

Another study investigated tertiary amine derivatives of cinnamic acid, using 3-aminophenol as a starting material, for their potential as acetylcholinesterase (AChE) inhibitors. tandfonline.com The research found that the nature of the scaffold and the type of aminoalkyl side chain significantly influenced inhibitory activity. tandfonline.com Cinnamic acid derivatives were generally more potent than related phenylpropionic or sorbic acid derivatives, suggesting that the unsaturated bond and benzene (B151609) ring in the cinnamic acid scaffold are important for activity against AChE. tandfonline.com

Table 1: Example of Structure-Activity Relationship (SAR) in Derivatives of Related Aminophenyl Compounds

| Parent Scaffold | Substituent on Amino Group | Target | Observed Activity Change | Reference |

| meta-substituted aniline | -H (unsubstituted) | HIV-1 Capsid | Potent (EC₅₀ = 3.30 µM) | nih.gov |

| meta-substituted aniline | -COCH₃ | HIV-1 Capsid | 4.5-fold decrease in activity | nih.gov |

| meta-substituted aniline | -COPh | HIV-1 Capsid | 3.9-fold decrease in activity | nih.gov |

| 3-Aminophenol | Cinnamic acid derivative | Acetylcholinesterase (AChE) | Potent inhibition | tandfonline.com |

| 3-Aminophenol | Sorbic acid derivative | Acetylcholinesterase (AChE) | Less potent than cinnamic derivative | tandfonline.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound or its derivatives) when bound to a second molecule (a receptor or target, typically a protein or nucleic acid). nih.gov This method is instrumental in drug discovery for elucidating the binding mode of a potential drug and estimating its binding affinity.

The process involves placing the ligand in the active site of the target protein and using a scoring function to evaluate thousands of possible binding poses. The resulting docking score estimates the strength of the interaction, with more negative scores generally indicating stronger binding.

Studies on derivatives of 4-aminophenol have successfully used molecular docking to rationalize their biological activities. In one such study, novel 4-aminophenol-1,2,4-oxadiazole hybrids were designed as apoptosis inducers. semanticscholar.org Molecular docking simulations were performed against the MAP kinase P38 protein. The derivative compound 7k exhibited the highest docking score of -7.06 kcal/mol, indicating strong binding potential. semanticscholar.org The simulation revealed that this high affinity was due to specific interactions, including hydrogen bonds and pi-pi stacking with crucial amino acid residues in the kinase's active site. semanticscholar.org

In another research effort, 4-aminophenol Schiff base derivatives were synthesized and evaluated for their antidiabetic potential. nih.govmdpi.com Molecular docking was used to study their interactions with α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. The computational results supported the experimental findings, showing how different substituents on the aminophenol scaffold led to varied binding affinities and inhibitory activities. nih.govmdpi.com Similarly, docking studies have been employed to understand the binding of pyrazole (B372694) derivatives to human carbonic anhydrase (hCA) isoforms, where compounds with amino or hydroxyl substituents on the phenyl ring were predicted to form key hydrogen bonds within the active site, explaining their potent inhibitory profiles. nih.gov

Table 2: Molecular Docking Simulation Data for 4-Aminophenol Derivatives

| Derivative Class | Protein Target | Key Derivative | Docking Score (kcal/mol) | Observed Interactions | Reference |

| 4-Aminophenol-1,2,4-oxadiazole hybrid | MAP Kinase P38 | Compound 7k | -7.06 | Hydrogen bonds, pi-pi stacking, pi-cation | semanticscholar.org |

| Pyrazole derivative | Carbonic Anhydrase I (hCA I) | Compound 6 | Not specified (Kᵢ = 5.13 nM) | Hydrogen bonds with active site residues | nih.gov |

| Pyrazole derivative | Carbonic Anhydrase II (hCA II) | Compound 6 | Not specified (Kᵢ = 11.77 nM) | Binding interactions with the target enzyme | nih.gov |

| 4-Aminophenol Schiff base | α-amylase / α-glucosidase | S-1 to S-5 | Not specified | Articulated antidiabetic activities | nih.govmdpi.com |

Research Applications in Materials Science and Polymer Chemistry

Utilization as Monomers and Building Blocks

The distinct reactive sites on the 4-(3-Aminophenyl)phenol molecule enable its incorporation into polymeric structures, imparting specific properties to the final material.

Precursor in the Synthesis of Polymeric Materials

Polyamides: The amino group of this compound allows it to act as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. These reactions typically proceed via direct polycondensation or through the formation of an intermediate diacid chloride. The resulting polyamides can exhibit desirable properties such as thermal stability and solubility in various organic solvents. For instance, new polyamides have been synthesized by reacting diamines with various aromatic dicarboxylic acids, yielding polymers with moderate to high inherent viscosities. acs.org The incorporation of the phenolic hydroxyl group can also offer a site for further modification or influence the polymer's solubility and thermal characteristics. The synthesis of polyamides often involves direct polycondensation using condensing agents like triphenyl phosphite (B83602) and pyridine (B92270) in a solvent such as N-methyl-2-pyrrolidone (NMP). acs.orgresearchgate.net

Phenolic Resins: The phenol (B47542) moiety of this compound makes it a suitable candidate for the synthesis of phenolic resins. Phenolic resins are typically formed through the reaction of a phenol or a substituted phenol with an aldehyde, most commonly formaldehyde, under acidic or basic conditions. semanticscholar.orgnih.gov The reaction proceeds in two main steps: hydroxymethylation followed by polycondensation. semanticscholar.org The presence of the aminophenyl group can modify the properties of the resulting resin, potentially enhancing its thermal stability or providing reactive sites for further chemical transformations. The synthesis of phenolic resins is influenced by factors such as the molar ratio of reactants, pH, temperature, and the type of catalyst used. semanticscholar.orgmdpi.com

Development of Functional Materials

The unique chemical structure of this compound also lends itself to the development of a range of functional materials with specific optical and physical properties.

Components in Advanced Dyes and Colorants

The aromatic amine structure of this compound makes it a key intermediate in the synthesis of azo dyes. scispace.com Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are the most important class of synthetic colorants. The synthesis typically involves the diazotization of the primary aromatic amine (in this case, the amino group of this compound) to form a diazonium salt. This salt is then coupled with another aromatic compound, such as a phenol or an aniline (B41778), to produce the final azo dye. mdpi.com The phenolic hydroxyl group in the this compound moiety can influence the final color and properties of the dye. These dyes find applications in textiles, hair coloring, and pigments. wikipedia.orgnih.gov

Table 1: Examples of Dyes Derived from Aminophenol Structures

| Dye Class | Precursor Example | Application |

|---|---|---|

| Azo Dyes | 4-((4-Aminophenyl)diazenyl)phenol scispace.com | Colorants scispace.com |

| Rhodamine Dyes | 3-(Diethylamino)phenol wikipedia.org | Fluorescent Dyes wikipedia.org |

Application in Fluorescent Probes and Photochromic Agents

Derivatives of aminophenols are utilized in the creation of fluorescent probes for detecting various analytes. mdpi.comacs.org The fluorescence properties of these molecules can be tailored by modifying their chemical structure. mdpi.com For instance, the introduction of specific functional groups can lead to changes in fluorescence intensity or wavelength upon binding to a target molecule or ion, enabling their detection. nih.govmagtech.com.cn The phenolic hydroxyl group can act as a recognition site, for example, in the detection of nerve agent mimics through phosphorylation. magtech.com.cn

Photochromic agents are compounds that can reversibly change their color upon exposure to light. While direct applications of this compound in this area are less documented, its derivatives can be incorporated into photochromic systems. For example, some photochromic probes inhibit their color-changing ability upon reaction with certain analytes. mdpi.com

Table 2: Research Findings on Functional Material Applications

| Application | Compound/System | Key Finding |

|---|---|---|

| Fluorescent Probe | Cerium-doped carbon dots acs.org | Differentiation of aminophenol isomers based on distinct fluorescence behaviors. acs.org |

Exploration as Organogelators and in Self-Assembled Soft Materials

Organogelators are low-molecular-mass compounds that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel. nih.govchem-soc.si The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. chem-soc.si While this compound itself may not be a primary organogelator, its structure can be incorporated into more complex molecules designed for this purpose. The presence of both hydrogen-bond donating (amino and hydroxyl) and accepting groups makes it a suitable building block for creating molecules that can participate in the intermolecular interactions necessary for gel formation. chem-soc.sisemanticscholar.org These self-assembled soft materials have potential applications in areas like drug delivery and nanotechnology. chem-soc.si

Integration into Hybrid and Nanostructured Composites

The unique bifunctional nature of this compound, possessing both a nucleophilic amine group and a hydroxyl group, positions it as a molecule of interest for creating advanced composite materials. Its integration into hybrid organic-inorganic structures and nanostructured composites is an area of active research, particularly for applications in catalysis and functional materials.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The selection of monomers is critical, as their geometry and functionality dictate the topology, porosity, and ultimate properties of the resulting framework. mdpi.com Monomers with multiple reactive sites, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) or tetrakis(4-hydroxyphenyl)ethylene, are commonly used to build 2D and 3D porous networks. researchgate.netmdpi.com

Theoretically, a molecule like this compound, which contains both an amine and a phenol group, could serve as a versatile linker. This bifunctionality could enable the formation of COFs with mixed linkages (e.g., imine and ether/ester bonds) within a single framework, potentially leading to novel material properties. This strategy of using monomers with orthogonal reactive sites has been explored to create complex and highly functional COFs. mdpi.com

However, based on a review of available scientific literature, the direct use of this compound as a primary monomeric building block for the synthesis of Covalent Organic Frameworks or other crystalline porous organic polymers is not widely documented. While the broader classes of aminophenyl and phenol-containing molecules are foundational to COF chemistry, the specific application of this particular compound remains an area with potential for future exploration. mdpi.comescholarship.orgmdpi.com

A significant application of aminophenyl- and phenol-containing compounds is in the functionalization of inorganic materials to create hybrid composites with tailored properties. Silica (B1680970) aerogels, with their high porosity, large specific surface area, and chemical inertness, are excellent supports for catalysts. nih.govosti.govmdpi.com Functionalizing the silica surface by covalently bonding organic moieties can create highly active and stable catalytic systems. nih.gov

A notable example involves the use of aminophenyl-containing porphyrin complexes to create catalytically active silica hybrid aerogels. In one study, water-insoluble copper and iron complexes of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin were covalently bonded to a hydrophilic silica aerogel matrix. nih.gov This was achieved through a co-gelation process involving a propyl triethoxysilyl-functionalized porphyrin precursor and tetramethoxysilane, followed by supercritical CO2 drying. nih.gov The covalent linkage overcomes the issue of leaching, which can occur when molecules are simply adsorbed onto the support surface. nih.gov

The resulting hybrid aerogel catalysts possess a large specific surface area and an open mesoporous structure, which are crucial features for heterogeneous catalysts. nih.gov Despite the insolubility of the porphyrin complexes themselves, the final composite material was highly compatible with the aqueous phase. nih.gov These catalysts proved effective in the mineralization of environmental pollutants like phenol, 3-chlorophenol, and 2,4-dichlorophenol (B122985) into harmless carboxylic acids using hydrogen peroxide under neutral conditions. nih.gov

The research demonstrated that the catalytic activity is temperature-dependent. The highest conversion of phenol was achieved at 90 °C, though catalyst degradation was minimal at a lower temperature of 60 °C, albeit with a slower reaction rate. nih.gov While the catalyst's activity gradually decreased over time due to the slow oxidation of the porphyrin ring, the degradation was moderate, suggesting that such hybrid materials hold promise for practical applications in environmental protection. nih.gov

Table 1: Catalytic Performance of Fe-porphyrin-silica Aerogel in Phenol Mineralization

This table shows the effect of reaction temperature on the conversion of phenol after 180 minutes using the functionalized aerogel catalyst.

| Reaction Temperature (°C) | Final Phenol Conversion (%) |

| 30 | ~10 |

| 40 | ~11 |

| 50 | 12 |

| 60 | 50 |

| 70 | ~65 |

| 90 | ~98 |

| Data sourced from a study on the catalytic mineralization of phenol. nih.gov |

Investigations in Supramolecular Chemistry

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes between a large 'host' molecule and a smaller 'guest' molecule. The structural characteristics of 4-(3-Aminophenyl)phenol, such as its size, shape, and functional groups, make it a suitable guest for various macrocyclic hosts, engaging in molecular recognition through a combination of non-covalent interactions. frontiersin.org

Interaction with Macrocyclic Receptors (e.g., Bambus[n]urils)

While specific studies detailing the interaction of this compound with bambus[n]urils are not extensively documented in the reviewed literature, the compound's structure suggests a strong potential for recognition by various macrocyclic receptors like cyclodextrins, calixarenes, and cucurbiturils. frontiersin.orgnih.gov These hosts possess well-defined cavities and portals that can encapsulate guest molecules. nih.gov

The potential interactions are driven by several forces:

Hydrogen Bonding: The phenolic -OH and amine -NH₂ groups of this compound can act as hydrogen bond donors to the electronegative atoms (often oxygen) lining the portals of macrocycles like cucurbiturils or the rims of cyclodextrins and calixarenes. nih.govnih.gov

Hydrophobic Interactions: The biphenyl (B1667301) framework of the guest molecule can be encapsulated within the hydrophobic cavity of a host like a cyclodextrin (B1172386) in an aqueous medium. nih.gov

π-π Interactions: The electron-rich aromatic rings of this compound can engage in π-π stacking interactions with aromatic panels within the host structure.

The table below summarizes the potential of this compound as a guest molecule for common macrocyclic hosts based on its structural features.

| Host Family | Potential Binding Site on Host | Relevant Functional Group on Guest | Primary Interaction Type |

| Cyclodextrins | Hydrophobic inner cavity | Biphenyl rings | Hydrophobic interaction |

| Calixarenes | Hydrophobic cavity, Phenolic upper/lower rim | Biphenyl rings, -OH, -NH₂ groups | Hydrophobic, Hydrogen Bonding, π-π Stacking |

| Cucurbit[n]urils | Hydrophobic cavity, Carbonyl-lined portals | Biphenyl rings, -NH₂ group (protonated) | Hydrophobic, Ion-Dipole, Hydrogen Bonding |

Formation of Inclusion Complexes and Supramolecular Assemblies

The ability of this compound to act as a versatile building block in supramolecular chemistry is evident in its propensity to form larger, ordered structures through self-assembly. nih.govmdpi.com These assemblies are stabilized by a network of intermolecular interactions. The formation of such assemblies is a cornerstone of crystal engineering, where the structure of the crystal lattice is directed by the functionalities of the molecule. Aminophenol derivatives, in particular, are known to control packing arrangements, often leading to the formation of supramolecular ladders linked by hydrogen bonds and π-π stacking interactions. researchgate.net

The self-assembly of this compound can lead to various architectures, from simple dimers to complex three-dimensional networks, driven by the specific and directional nature of its non-covalent interactions. mdpi.comresearchgate.net

Non-Covalent Interactions and Crystal Engineering Principles

Non-covalent interactions are fundamental forces that dictate molecular recognition and the self-assembly of molecules into crystalline solids. monash.edursc.org In this compound, the interplay between hydrogen bonding and aromatic stacking interactions is critical in defining its solid-state structure.

Role of Hydrogen Bonding Networks in Solid-State Structures

Crystallographic studies reveal that this compound, also known as 3'-Amino-[1,1'-biphenyl]-4-ol, forms extensive hydrogen-bonding networks that are crucial for its solid-state stability. nih.gov The molecule contains both a strong hydrogen bond donor in the phenolic -OH group and an amino group (-NH₂) that can act as both a donor and an acceptor.

The primary hydrogen bond motif involves the phenolic hydroxyl group of one molecule donating a proton to the nitrogen atom of the amino group of a neighboring molecule (O—H···N). Concurrently, the amino group can donate its protons to the phenolic oxygen of other molecules (N—H···O). This combination of O—H···N and N—H···O interactions links the molecules into robust chains or sheets. researchgate.net The specific details of the crystal structure can be found in the Cambridge Structural Database under the CCDC number 225563, associated with a 2003 publication in the Journal of the American Chemical Society. nih.gov

Key Hydrogen Bonds in the Solid State

| Donor | Acceptor | Type of Interaction | Role in Crystal Packing |

|---|---|---|---|

| Phenolic -OH | Amino -N | O—H···N | Links molecules into primary chains |

Polymorphism and its Influence on Structural and Functional Properties

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. researchgate.net Different polymorphs of a compound can exhibit distinct physical and functional properties. While polymorphism is a subject of significant interest in materials and pharmaceutical sciences, dedicated studies on the polymorphic behavior of this compound are not widely reported in the surveyed scientific literature. researchgate.netpharmaffiliates.com The identification and characterization of potential polymorphs would require extensive experimental screening under various crystallization conditions. iucr.org

Self-Assembly Processes and Directed Architectures

The self-assembly of this compound is primarily governed by the interplay of hydrogen bonding, and to a lesser extent, π-π stacking interactions. The specific location of the amino group at the meta-position of one phenyl ring, relative to the para-hydroxyl group on the other, introduces a distinct geometric vector to the molecule. This geometry influences the formation of both discrete and extended supramolecular structures in the solid state and in solution.

The concept of the supramolecular synthon, a robust and transferable kinetic unit of intermolecular interactions, is fundamental to understanding and predicting the crystal structures of molecules like aminophenols. nih.govacs.org In a seminal study on the crystal engineering of "aminols" (aminophenols), the crystal structure of this compound was determined as part of a broader effort to create a database of recurring hydrogen-bond patterns. nih.govacs.org

In the solid state, this compound molecules arrange themselves through specific and directional hydrogen bonds. The primary interactions involve the phenolic -OH group and the -NH2 group. Unlike its linear isomer, 4-(4-aminophenyl)phenol, which readily forms extended chains, the angular geometry of this compound gives rise to a distinct catemer motif. In this arrangement, molecules are linked head-to-tail via a combination of O–H···N and N–H···O hydrogen bonds.

The crystal structure reveals that the amino group of one molecule donates a hydrogen to the phenolic oxygen of a neighboring molecule, while the hydroxyl group of the second molecule donates its hydrogen to the nitrogen of a third. This cooperative hydrogen bonding leads to the formation of a helical chain, or catemer, that propagates through the crystal lattice. This stands in contrast to the flat, ribbon-like structures or cyclic tetramers often observed in other aniline-phenol cocrystals. researchgate.netresearchgate.net

Table 1: Hydrogen Bonding Parameters in the Supramolecular Assembly of this compound (Note: The following data is representative of typical aminophenol interactions and illustrates the expected parameters. Precise values are derived from specific crystallographic studies, such as CCDC 225563.) nih.gov

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Synthon Type |

| O-H | H | N | ~ 0.84 | ~ 1.90 | ~ 2.74 | ~ 170 | Hetero |

| N-H | H | O | ~ 0.86 | ~ 2.10 | ~ 2.95 | ~ 165 | Hetero |

Hierarchical self-assembly involves the organization of molecules into primary structures (like synthons), which then further assemble into larger, more complex superstructures. While dedicated studies on the hierarchical self-assembly of this compound are not extensively documented, the principles can be inferred from its solid-state packing and the behavior of related compounds.

Solid State: In the crystal lattice, the primary helical chains formed by O-H···N and N-H···O hydrogen bonds represent the first level of assembly. The hierarchical organization becomes apparent when considering how these chains pack together. The arrangement of these one-dimensional chains is influenced by weaker, secondary interactions. These can include C-H···π interactions, where hydrogen atoms from the phenyl rings interact with the electron clouds of adjacent rings, and potential π-π stacking between the biphenyl systems of neighboring chains. The final three-dimensional crystal architecture is thus a result of this multi-tiered assembly process, where strong, directional hydrogen bonds dictate the primary structure and weaker, less directional forces guide the secondary packing into a stable, low-energy conformation. d-nb.info

Solution State: In solution, the self-assembly behavior is highly dependent on the solvent and concentration. In non-polar solvents, the same hydrogen-bonding tendencies that form the solid-state synthons would drive the formation of small, discrete oligomers or aggregates. Techniques like 1H NMR spectroscopy can be used to study these associations, where the formation of hydrogen bonds would lead to characteristic downfield shifts of the -OH and -NH2 proton signals. researchgate.net While studies on related aminophenols suggest the potential for forming larger aggregates in solution, specific research into the hierarchical solution-phase assembly of this compound into well-defined, higher-order structures like nanoparticles or gels has not been prominently reported in the surveyed literature. researchgate.netnih.gov The formation of such hierarchical structures often requires specific molecular designs or external triggers, which may not be inherent to the simple this compound molecule itself. rsc.org

Role in Catalysis and Advanced Chemical Transformations

Ligand Design for Metal-Catalyzed Reactions

The presence of both nitrogen and oxygen donor atoms in 4-(3-aminophenyl)phenol allows it to act as an effective ligand for a variety of transition metals, forming stable metal complexes that can serve as catalysts.

Synthesis of Metal Complexes Featuring this compound Derivatives

Derivatives of this compound are utilized in the synthesis of a diverse array of metal complexes. The amino and phenolic groups, or modifications thereof, can coordinate to metal centers, creating structures with specific catalytic properties.

A notable example involves the synthesis of Schiff base ligands. For instance, the condensation reaction of m-phenylenediamine (B132917) (a related diamine) with 2-hydroxybenzaldehyde yields (E)-2-(((3-aminophenyl)imino)methyl)phenol. ekb.egresearchgate.netinnovareacademics.in This Schiff base ligand can then be chelated with various transition metal ions such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). innovareacademics.ininnovareacademics.in The resulting complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the metal and other coordinating ligands. ekb.egresearchgate.net

Another approach involves the creation of more complex ligand architectures. For example, 5,10,15,20-tetrakis(4-aminophenyl)porphyrin, a derivative incorporating the aminophenyl moiety, can be synthesized and subsequently complexed with metals like copper and iron. nih.govnih.govmdpi.com These porphyrin complexes can be further functionalized, for instance, by reacting them with 3-isocyanatopropyltriethoxysilane, to enable their covalent attachment to solid supports like silica (B1680970) aerogels. mdpi.com This immobilization is a key strategy for developing heterogeneous catalysts.

Lanthanide complexes have also been synthesized using benzimidazolyl-phenol ligands derived from aminophenol precursors. nih.gov For example, 4-amino-2-(1H-benzimidazol-2-yl)phenol and 5-amino-2-(1H-benzimidazol-2-yl)phenol, synthesized through the condensation of o-phenylenediamine (B120857) with the corresponding aminosalicylic acids, act as N,O-chelate ligands to form complexes with lanthanum, cerium, and samarium. nih.gov

The synthesis of these complexes is typically achieved by refluxing a solution of the metal salt with the aminophenol-derived ligand in a suitable solvent like methanol (B129727). researchgate.netugm.ac.id Characterization of the resulting metal complexes is carried out using various spectroscopic and analytical techniques, including UV-Vis spectroscopy, FTIR, NMR, and mass spectrometry, to confirm the coordination of the ligand to the metal center. ekb.egresearchgate.netnih.gov

Table 1: Examples of Metal Complexes with this compound Derivatives

| Ligand Derivative | Metal Ion(s) | Resulting Complex Type | Reference(s) |

|---|---|---|---|

| (E)-2-(((3-aminophenyl)imino)methyl)phenol | Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), La(III), Er(III), Yb(III) | Schiff Base Complexes | ekb.eginnovareacademics.ininnovareacademics.in |

| 5,10,15,20-tetrakis(4-aminophenyl)porphyrin | Cu(II), Fe(II), Zn(II), Sn(IV) | Porphyrin Complexes | nih.govnih.govmdpi.comresearchgate.net |

| 4-amino-2-(1H-benzimidazol-2-yl)phenol | La(III), Ce(III), Sm(III) | Benzimidazolyl-Phenol Complexes | nih.gov |

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from this compound are active in both homogeneous and heterogeneous catalysis. In homogeneous systems, the complexes are dissolved in the reaction medium, offering high activity and selectivity. mdpi.com However, catalyst separation can be a challenge. mdpi.com

Heterogeneous catalysts, where the metal complex is supported on a solid material, address the separation issue and enhance catalyst reusability. mdpi.comresearchgate.net For example, copper and iron complexes of tetrakis(4-aminophenyl)porphyrin covalently bonded to a silica aerogel matrix have been employed as heterogeneous catalysts. nih.govnih.govmdpi.com These materials are highly compatible with aqueous solutions and have been tested in oxidation reactions. nih.govnih.gov While these supported catalysts can be used in both batch and continuous-flow reactors, they may experience a gradual reduction in activity due to the slow oxidation of the porphyrin ring. nih.govnih.govmdpi.com

Organocatalysis and Cooperative Catalytic Systems

The functional groups of this compound also allow it to participate in organocatalysis, where a small organic molecule accelerates a chemical reaction.

Participation in Brønsted Acidic Catalytic Processes (e.g., Friedel-Crafts Reactions)

The amino group in aminophenol derivatives can be protonated to form an ammonium (B1175870) species, which can act as a Brønsted acid catalyst. This has been explored in reactions like the Friedel-Crafts alkylation. rsc.orgrsc.org For instance, Brønsted acidic ionic liquids have been used to catalyze the double Friedel-Crafts reaction between aldehydes and anilines to synthesize triarylmethanes under metal- and solvent-free conditions. rsc.orgrsc.org While these reactions demonstrate the utility of aniline (B41778) derivatives in Brønsted acid catalysis, it's important to note that the presence of a basic amino group on the aromatic ring can sometimes be problematic in traditional Friedel-Crafts reactions using Lewis acid catalysts like AlCl₃, as the amine can react with the catalyst and deactivate the ring. libretexts.org

Catalytic Processes for Environmental Remediation

A significant application of catalysts derived from this compound is in the degradation of environmental pollutants.

Mineralization and Degradation of Organic Pollutants (e.g., Phenol (B47542) and Chlorophenols)

Heterogeneous catalysts featuring metal complexes of this compound derivatives have shown promise in the mineralization of harmful organic pollutants like phenol and chlorophenols. nih.govnih.gov Specifically, copper and iron complexes of tetrakis(4-aminophenyl)porphyrin supported on silica aerogels have been used to catalyze the oxidation of these pollutants in water using hydrogen peroxide as a safe oxidizing agent. nih.govnih.gov

In these Fenton-like reactions, the catalysts facilitate the generation of highly reactive hydroxyl radicals from hydrogen peroxide, which then attack the pollutant molecules. nih.gov The degradation process converts phenol, 3-chlorophenol, and 2,4-dichlorophenol (B122985) into less harmful short-chained carboxylic acids, and ultimately mineralizes them into carbon dioxide, water, and hydrochloric acid. nih.gov

Research has shown that the efficiency of these catalysts can be influenced by the specific metal center. For the degradation of phenol, the copper-containing catalyst was found to be more efficient, whereas the iron-based catalyst showed higher activity for the degradation of chlorinated phenols. nih.gov The reaction conditions, such as temperature, also play a crucial role. For the phenol degradation using the copper-porphyrin-silica aerogel catalyst, the highest conversion was achieved at 90°C. nih.govmdpi.com

Table 2: Catalytic Degradation of Phenolic Pollutants

| Catalyst | Pollutant | Oxidant | Key Findings | Reference(s) |

|---|---|---|---|---|

| Cu-tetrakis(4-aminophenyl)porphyrin-silica aerogel | Phenol | Hydrogen Peroxide | More efficient than the iron complex for phenol degradation. nih.gov | nih.gov |

This application highlights the potential of designing catalysts based on this compound for environmental protection and water treatment. nih.govnih.gov

Advanced Sensor Technologies and Detection Methodologies

Electrochemical Sensor Development

Electrochemical sensors offer a reliable and sensitive approach for the determination of 4-(3-Aminophenyl)phenol, often utilizing modified electrodes to enhance their performance.

Design of Modified Electrodes for the Detection of Analytes

The core of electrochemical sensor development for this compound lies in the strategic modification of electrode surfaces. These modifications aim to improve the electrocatalytic activity towards the analyte, increase the surface area, and enhance electron transfer kinetics.

Commonly used base electrodes include glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and screen-printed electrodes (SPE). rsc.orgresearchgate.netmdpi.com These are often modified with a variety of nanomaterials and polymers. For instance, a glassy carbon electrode modified with a three-dimensionally ordered macroporous (3DOM) film of polycysteine has been developed for 4-aminophenol (B1666318) detection. The macroporous structure provides a large surface area, which contributes to an increased peak current in electrochemical measurements.

Another approach involves the use of nanocomposites. A novel sensor was fabricated using a graphene/hydroxyapatite (B223615) nanocomposite modified GCE for the simultaneous detection of 4-aminophenol, uric acid, and nitrite. rsc.org Similarly, nickel oxide nanoparticles decorated carbon nanotubes have been used to create a selective chemical sensor for 4-aminophenol on a flat GCE. capes.gov.br The synergistic effects between different materials, such as graphene and hydroxyapatite or carbon nanotubes and polyaniline, are often cited as reasons for the enhanced performance of these modified electrodes. rsc.orgnih.gov

Other modification strategies include the use of:

Two-Dimensional Leaf-Like Zeolitic Imidazolate Framework-L (Zn) (ZIF-L) and Ionic Liquid (IL) on a carbon paste electrode. samipubco.com

A multi-walled carbon nanotubes polyaniline (MWCNT-PANI) composite on a laser-induced carbon (LIC) electrode. nih.gov

A cetyltrimethylammonium bromide (CTAB) modified carbon paste electrode. researchgate.net

These diverse modification strategies highlight the versatility and continuous innovation in designing sensitive and selective electrochemical sensors for phenolic compounds.

Electroanalytical Performance Parameters

The performance of these electrochemical sensors is evaluated based on several key parameters, including sensitivity, selectivity, detection limit, and linear dynamic range.

| Electrode Modifier | Analyte(s) | Linear Range (μM) | Detection Limit (LOD) (μM) | Reference |

| Graphene/Hydroxyapatite | 4-AP, UA, NO₂⁻ | 0.1–425 (4-AP) | 0.29 (4-AP) | rsc.org |

| ZIF-L/IL/CPE | 4-AP | 0.05–300.0 | 0.02 | samipubco.com |

| LIC/MWCNT-PANI | 4-AP | 0.1–55 | 0.006 | nih.gov |

| 3DOM Polycysteine Film | 4-AP | 0.02-20 & 20-200 | 0.008 | |

| CTAB/CPE | 4-AP | 1000-4000 | 0.1 | researchgate.net |

| NiO/CNT | 4-AP | 0.0001-100000 | 0.000015 | capes.gov.br |

4-AP: 4-Aminophenol, UA: Uric Acid, NO₂⁻: Nitrite Ion

The data demonstrates that the choice of modifying material significantly impacts the sensor's performance. For instance, a sensor based on a laser-induced carbon electrode modified with a MWCNT-PANI composite exhibited a very low detection limit of 0.006 μM for 4-aminophenol. nih.gov In another study, a graphene/hydroxyapatite nanocomposite modified GCE showed a wide linear range for 4-aminophenol from 0.1 to 425 μM. rsc.org The selectivity of these sensors is also a critical factor, especially when analyzing complex samples. The graphene/hydroxyapatite sensor, for example, was capable of simultaneously detecting 4-aminophenol, uric acid, and nitrite, indicating good selectivity. rsc.org The stability and reproducibility of these sensors are also important considerations for practical applications, with many studies reporting satisfactory results in these areas. rsc.orgnih.gov

Electrochemical Characterization Techniques

Several electrochemical techniques are employed to characterize the modified electrodes and to perform the analytical measurements.

Cyclic Voltammetry (CV): This is a fundamental technique used to study the redox properties of a newly synthesized Schiff base of this compound and to investigate the electrochemical behavior of the analyte at the modified electrode surface. researchgate.netelectrochemsci.org CV provides information on the oxidation and reduction potentials of the analyte and can indicate the reversibility of the electrochemical process. For example, in the study of a graphene/hydroxyapatite modified GCE, CV was used to show the improved electrocatalytic activity towards the oxidation of 4-aminophenol. rsc.org

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is often used for quantitative analysis. It works by applying a series of regular voltage pulses superimposed on a linear voltage sweep. This results in a peak-shaped output where the peak height is proportional to the analyte concentration. A glassy carbon electrode modified with a three-dimensionally ordered macroporous film of polycysteine used DPV for the determination of 4-aminophenol. researchgate.net